molecular formula C10H12ClNO B11817914 4-Chloro-3-(pyrrolidin-1-yl)phenol

4-Chloro-3-(pyrrolidin-1-yl)phenol

Cat. No.: B11817914
M. Wt: 197.66 g/mol
InChI Key: RHGWPGMEKQRXRW-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyrrolidin-1-yl)phenol is a chemical compound that features a chloro-substituted phenol ring with a pyrrolidine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(pyrrolidin-1-yl)phenol typically involves the reaction of 4-chlorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyrrolidin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(pyrrolidin-1-yl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(pyrrolidin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrrolidine group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(pyrrolidin-1-yl)benzonitrile
  • 4-Chloro-3-(pyrrolidin-1-yl)aniline
  • 4-Chloro-3-(pyrrolidin-1-yl)benzaldehyde

Uniqueness

4-Chloro-3-(pyrrolidin-1-yl)phenol is unique due to the presence of both a chloro-substituted phenol and a pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-3-pyrrolidin-1-ylphenol

InChI

InChI=1S/C10H12ClNO/c11-9-4-3-8(13)7-10(9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2

InChI Key

RHGWPGMEKQRXRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

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